2-Methyl-7-phenyl-4-((pyridin-3-ylmethyl)thio)thiazolo[4,5-d]pyridazine
Description
Properties
IUPAC Name |
2-methyl-7-phenyl-4-(pyridin-3-ylmethylsulfanyl)-[1,3]thiazolo[4,5-d]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4S2/c1-12-20-16-17(24-12)15(14-7-3-2-4-8-14)21-22-18(16)23-11-13-6-5-9-19-10-13/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKBBYPIWQOMAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN=C2SCC3=CN=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7-phenyl-4-((pyridin-3-ylmethyl)thio)thiazolo[4,5-d]pyridazine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazolo[4,5-d]pyridazine core, which can be achieved through the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-7-phenyl-4-((pyridin-3-ylmethyl)thio)thiazolo[4,5-d]pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Pyridine derivatives in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction could yield the corresponding alcohols or amines.
Scientific Research Applications
2-Methyl-7-phenyl-4-((pyridin-3-ylmethyl)thio)thiazolo[4,5-d]pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-7-phenyl-4-((pyridin-3-ylmethyl)thio)thiazolo[4,5-d]pyridazine involves its interaction with specific molecular targets within cells. This compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways and biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with potential biological activities.
Imidazole Derivatives: Known for their wide range of biological activities and therapeutic potential.
Uniqueness
2-Methyl-7-phenyl-4-((pyridin-3-ylmethyl)thio)thiazolo[4,5-d]pyridazine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a thiazolo[4,5-d]pyridazine core with various functional groups makes it a versatile compound for research and development in multiple fields.
Biological Activity
Introduction
2-Methyl-7-phenyl-4-((pyridin-3-ylmethyl)thio)thiazolo[4,5-d]pyridazine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews current findings regarding its biological activity, including cytotoxicity against cancer cell lines and antimicrobial properties.
Chemical Structure
The compound can be structurally represented as follows:
- Molecular Formula : CHNS
- Molecular Weight : 283.37 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolo[4,5-d]pyridazine derivatives. The compound was evaluated for its cytotoxic effects using various human cancer cell lines, including MCF-7 (breast), HCT-116 (colon), and A549 (lung).
Cytotoxicity Data
The following table summarizes the IC values obtained from studies involving this compound and related compounds:
| Compound | Cell Line | IC (μM) | Reference |
|---|---|---|---|
| 2-Methyl-7-phenyl... | MCF-7 | 14.34 | |
| 2-Methyl-7-phenyl... | HCT-116 | 6.90 | |
| Doxorubicin | MCF-7 | 19.35 | |
| Doxorubicin | HCT-116 | 11.26 |
The results indicate that the compound exhibits significant cytotoxicity against the tested cancer cell lines, with lower IC values compared to doxorubicin in some cases, suggesting a promising therapeutic potential.
Antimicrobial Activity
In addition to its anticancer properties, the compound has been studied for its antimicrobial activity against various pathogens.
Antibacterial Data
The following table presents the minimum inhibitory concentration (MIC) values for selected thiazolo[4,5-d]pyridazine derivatives:
| Compound | Pathogen | MIC (μM) |
|---|---|---|
| 2-Methyl... | Pseudomonas aeruginosa | 0.21 |
| 2-Methyl... | Escherichia coli | 0.21 |
These findings suggest that the compound has potent antibacterial activity, comparable to established antibiotics.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, preliminary studies suggest that it may involve:
- Inhibition of DNA synthesis : Similar compounds have shown to interact with DNA gyrase and MurD enzymes, leading to disruption in bacterial cell wall synthesis.
- Induction of apoptosis in cancer cells : The observed cytotoxic effects may be mediated through apoptotic pathways.
Study on Cancer Cell Lines
In a study published in Cancer Research, thiazolopyridazine derivatives were tested against multiple cancer cell lines using an MTT assay. The results indicated that specific modifications on the thiazole ring significantly enhanced cytotoxicity against MCF-7 and HCT-116 cells, with IC values indicating high potency relative to traditional chemotherapeutics .
Antimicrobial Efficacy Study
A recent investigation into the antimicrobial properties of thiazole derivatives revealed that modifications at the pyridine site could enhance activity against resistant strains of bacteria such as Pseudomonas aeruginosa and Escherichia coli . The study utilized a series of structural analogs to determine optimal pharmacophoric features for antibacterial efficacy.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-methyl-7-phenyl-4-((pyridin-3-ylmethyl)thio)thiazolo[4,5-d]pyridazine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with thiazolo[4,5-d]pyridazine cores. For example, alkylation of thiol-containing intermediates with pyridin-3-ylmethyl halides under reflux in polar aprotic solvents (e.g., acetonitrile) with triethylamine as a base . Optimization strategies include adjusting stoichiometry (e.g., 1.1 equivalents of alkylating agent), reaction time (2–3 hours), and purification via HPLC or crystallization . Yields for analogous thiazolo[4,5-d]pyridazines range from 4% to 51%, highlighting the need for stepwise refinement .
Q. How is the structural characterization of this compound performed, and what analytical techniques are critical for confirming its purity?
- Methodological Answer : Key techniques include:
- IR spectroscopy : To identify functional groups (e.g., C=S stretch at ~1680 cm⁻¹) .
- 1H-NMR : For verifying substituent integration (e.g., methyl groups at δ 2.5–3.0 ppm) .
- Mass spectrometry : To confirm molecular ion peaks (e.g., m/z 381.4 for related thiazolo-pyridazines) .
- HPLC with SPE purification : Ensures >99% radiochemical purity for radiolabeled analogs .
Q. What preliminary biological assays are recommended for evaluating its therapeutic potential?
- Methodological Answer : Initial screening should include:
- Radioligand depletion assays : To assess target binding specificity (e.g., CX3CR1 antagonism, as in related thiazolo-pyridazines) .
- Competitive binding assays : For measuring Ki values against receptors (e.g., CX3CR1 with Ki ~8.3 nM in analogs) .
- Antimicrobial testing : Agar diffusion or microdilution assays against Gram-positive/negative pathogens .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity for CX3CR1 over CXCR2?
- Methodological Answer :
- Modify substituents : Replace the pyridin-3-ylmethyl thioether with bulkier groups (e.g., benzylthio) to enhance steric hindrance, reducing off-target binding .
- Pharmacophore modeling : Use docking studies to identify key interactions (e.g., hydrogen bonding with CX3CR1 residues) .
- In vitro selectivity assays : Compare IC50 values against CXCR2 (e.g., SI >230 achieved in AstraZeneca analogs) .
Q. What computational strategies are effective in predicting metabolic stability and toxicity of this compound?
- Methodological Answer :
- ADMET prediction : Use tools like SwissADME to evaluate cytochrome P450 metabolism and permeability .
- Molecular dynamics simulations : Assess binding persistence to CX3CR1 over time (≥100 ns simulations recommended) .
- Toxicity profiling : Screen for hERG channel inhibition and hepatotoxicity via in silico models (e.g., ProTox-II) .
Q. How can in vivo pharmacokinetic studies be structured to validate its bioavailability and brain penetration for neurological targets?
- Methodological Answer :
- Radiolabeling : Synthesize a carbon-11 or tritium-labeled analog for PET imaging (40–50% radiochemical yield achievable via [11C]CH3OTf methylation) .
- Blood-brain barrier (BBB) assays : Measure logP values (optimal range: 2–3) and use in situ perfusion models .
- Pharmacokinetic parameters : Calculate AUC, t1/2, and Cmax in rodent models after intravenous/oral administration .
Q. How should researchers resolve contradictions in bioactivity data across different studies (e.g., antimicrobial vs. anti-inflammatory results)?
- Methodological Answer :
- Standardize assay conditions : Use consistent bacterial strains (e.g., S. aureus ATCC 25923) and inflammation models (e.g., LPS-induced macrophages) .
- Dose-response analysis : Compare EC50 values across studies to identify potency thresholds .
- Mechanistic studies : Perform transcriptomic profiling to clarify dual activity (e.g., NF-κB inhibition vs. membrane disruption) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
